1-氨基乙醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

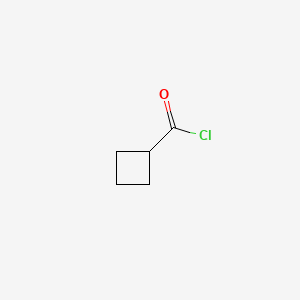

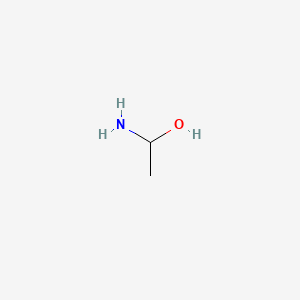

1-Aminoethanol is an organic compound with the formula CH3CH(NH2)OH. It is classified as an alkanolamine and is a structural isomer of 2-aminoethanol (ethanolamine). These two compounds differ in the position of the amino group .

Synthesis Analysis

The synthesis of 1-Aminoethanol involves the reaction of acetaldehyde with ammonia. The reaction was found to involve very high activation energy and consequently the rate coefficient value was found to be too small to have any significant atmospheric implication . The Strecker amino acid synthesis is a method for the synthesis of amino acids by the reaction of an aldehyde with cyanide in the presence of ammonia .Molecular Structure Analysis

The molecular formula of 1-Aminoethanol is C2H7NO. The structure of 1-aminoethanol remained unproven until 1877, when the German-Italian chemist Robert Schiff showed that the structure was CH3CH(OH)NH2 .Chemical Reactions Analysis

The reaction of ammonia with acetaldehyde as a potential source of 1,1-aminoethanol in the troposphere has been investigated by electronic structure and chemical kinetics calculations . The reaction was found to involve very high activation energy .Physical And Chemical Properties Analysis

1-Aminoethanol is a colorless, viscous liquid or solid (below 51°F) with an unpleasant, ammonia-like odor. It has a molecular weight of 61.1 and a boiling point of 339°F .科学研究应用

多肽合成

- 氨基甲基聚苯乙烯树脂: 2-氨基乙醇已被用于制备用于固相肽合成的氨基甲基聚苯乙烯树脂。与使用肼的传统方法相比,该方法改进了纯化和副产物去除。该树脂的有效性在合成多肽 ACP (65-74) 和催产素中得到证明,显示出与肼方法相当或更好的结果 (Harris, Yang, & Brimble, 2011).

天体化学

- 转动光谱分析: 已经对毫米波长下的氨基乙醇的转动光谱进行了研究,以支持天文外差光谱学。氨基乙醇是星际介质中氨基酸丙氨酸的预测前体,使其成为观测研究的重要对象 (Widicus, Drouin, Dyl, & Blake, 2003).

有机合成

- 不对称烷基化的改性: 实验研究探索了对 1,2-二苯基-2-氨基乙醇的改性,以促进 N-二苯基膦酰芳基亚胺与二乙基锌和二丁基锌的对映选择性烷基化。这导致使用某些配体发现了增强的对映选择性 (Zhang et al., 2004).

环境化学

- OH 引发的降解研究: 在户外环境室中研究了羟基自由基对 2-氨基乙醇的降解。这项研究对于了解 2-氨基乙醇的大气行为及其环境影响至关重要 (Karl et al., 2011).

手性分子形成

- 星际冰类似物中的形成: 一项研究调查了星际冰类似物中手性分子和潜在氨基酸前体 α-氨基乙醇的形成。这有助于我们了解可能将星际分子与地球上的生命联系起来的化学过程 (Duvernay et al., 2010).

农业应用

- 大麦抗旱性: 2-氨基乙醇已被证明可以提高大麦对干旱和百草枯的耐受性。它在干旱胁迫下提高了谷物产量,并对叶绿体超微结构具有保护作用 (Mascher et al., 2005).

碳捕获

- 燃料气中的 CO2 吸收: 研究了用于工业过程中二氧化碳吸收的水性 2-氨基乙醇溶液的组成,揭示了所涉及的化学过程的见解 (Talzi, 2016).

有机化学

- 水中的催化: 2-氨基乙醇促进了水中的芳基卤化物的炔基化(Sonogashira 反应),为芳基炔的合成提供了一种实用方法 (Batchu et al., 2005).

分子结构分析

- 氢键研究: 使用光谱和密度泛函理论计算研究了温度和水含量对 2-氨基乙醇的分子结构和氢键的影响。这项研究有助于理解氨基乙醇的物理和化学性质 (Haufa & Czarnecki, 2010).

作用机制

安全和危害

未来方向

属性

CAS 编号 |

75-39-8 |

|---|---|

分子式 |

C6H15N3 |

分子量 |

129.20 g/mol |

IUPAC 名称 |

2,4,6-trimethyl-1,3,5-triazinane |

InChI |

InChI=1S/C6H15N3/c1-4-7-5(2)9-6(3)8-4/h4-9H,1-3H3 |

InChI 键 |

MZSSRMMSFLVKPK-UHFFFAOYSA-N |

SMILES |

CC(N)O |

规范 SMILES |

CC1NC(NC(N1)C)C |

其他 CAS 编号 |

75-39-8 |

物理描述 |

Acetaldehyde ammonia appears as a white crystalline solid. Melting point 97°C. Boiling point 110°C (with some decomposition). An addition product between acetaldehyde and ammonia. Presents moderate fire and explosion hazard when exposed to heat or flame. Moderately toxic by ingestion and inhalation and a strong irritant. Used to make other chemicals, vulcanize rubber. |

Pictograms |

Irritant |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。